cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a structurally complex organic compound featuring a cyclohexene ring, a sulfonated azetidine moiety, and a 1-methylimidazole substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the 3-position, introducing a sulfonyl group linked to the 1-methylimidazole heterocycle.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-8-7-15-14(16)21(19,20)12-9-17(10-12)13(18)11-5-3-2-4-6-11/h2-3,7-8,11-12H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYRTMYEWWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms depending on the specific derivative and target.
Biological Activity
Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, with the molecular formula C14H19N3O3S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring and an azetidine moiety, which are known to influence biological interactions. The presence of a sulfonamide group attached to the imidazole ring may enhance its pharmacological profile by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 309.38 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Preliminary investigations into related compounds reveal promising antitumor effects. For example, azetidine derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, likely mediated through interactions with DNA or disruption of cellular signaling pathways.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of sulfonamide derivatives similar to this compound against several bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL, demonstrating moderate to strong antibacterial effects.
Case Study 2: Antitumor Potential
In vitro assays on azetidine-based compounds revealed that certain derivatives could inhibit the growth of human pancreatic cancer cells (Patu8988). The cytotoxic effects were attributed to the activation of apoptotic pathways, suggesting that this compound may also have similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- DNA Interaction: The ability to intercalate or bind to DNA may lead to disruptions in replication and transcription processes in cancer cells.
- Apoptosis Induction: Many azetidine derivatives trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s key structural elements include:
- Cyclohexene ring : Introduces rigidity and lipophilicity.
- Azetidine sulfonyl group : A small, strained ring system that may enhance binding specificity compared to larger rings (e.g., piperidine or piperazine).
- 1-Methylimidazole substituent : A heteroaromatic group capable of hydrogen bonding and π-π interactions.
Comparison with Sulfonamide-Containing Analogs
Compounds such as N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and related derivatives (e.g., 6e–6l) share sulfonamide/sulfonyl functionalities but differ in core heterocycles (piperazine/piperidine vs. azetidine) and substituents (Table 1) .
Table 1: Comparative Analysis of Key Compounds
*Estimated via molecular formula (C₁₆H₂₁N₃O₃S); †Patent data .
Key Observations :
- Sulfonyl vs. Sulfamoyl : The target compound’s sulfonyl group lacks the amine present in sulfamoyl analogs (e.g., 6d–6l), altering electronic properties and hydrogen-bonding capacity .
- Biological Relevance: The azetidine-morpholine derivative in acts as a TLR7-9 antagonist, suggesting that azetidine sulfonyl compounds may have immunomodulatory applications .
Comparison with Imidazole-Containing Derivatives
The compound 3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b) shares the 1-methylimidazole group but features a propan-1-one backbone instead of a cyclohexene-azetidine system . This highlights the versatility of imidazole in modulating solubility and bioactivity, though the target compound’s constrained structure may limit metabolic degradation.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between a sulfonyl chloride derivative (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) and an azetidine precursor. Key steps include:
- Sulfonylation : Reacting the azetidine with the sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .
- Coupling : Introducing the cyclohexenyl group via a ketone coupling reaction, often using carbodiimide-based coupling agents (e.g., EDCI) in tetrahydrofuran (THF) at room temperature .
Optimization Strategies : - Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency for coupling steps.
- Progress Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclohexenyl moiety (δ 5.6–5.8 ppm for vinyl protons) and sulfonamide group (δ 3.1–3.3 ppm for azetidine CH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 363.12) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area under the curve) .
Advanced: How can single-crystal X-ray diffraction elucidate the compound’s 3D conformation?
Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
- Data Collection : Use a synchrotron or laboratory X-ray source (Mo Kα radiation, λ = 0.71073 Å) at 90 K to minimize thermal motion .
- Refinement : SHELX programs (e.g., SHELXL) refine the structure, revealing bond angles (e.g., 112° for the azetidine ring) and torsional strain in the sulfonamide group .
Advanced: What computational approaches model the compound’s interaction with biological targets like tubulin?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the colchicine-binding site of tubulin (PDB ID: 5JCB). Key interactions include hydrogen bonding between the sulfonyl group and β-tubulin residues (e.g., Val238) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Advanced: How are contradictions resolved between computational predictions and experimental data (e.g., NMR vs. docking)?
Answer:
- Validation via Crystallography : Compare docking poses with X-ray structures to identify discrepancies in binding modes .
- NMR Titrations : Monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra to validate predicted protein-ligand interactions .
- Free Energy Calculations : Use MM/GBSA to reconcile docking scores with experimental binding affinities (ΔG calc vs. ΔG exp) .
Advanced: What strategies enhance pharmacological activity in SAR studies?
Answer:
- Bioisosteric Replacement : Substitute the cyclohexenyl group with a bicyclic system (e.g., indane) to improve lipophilicity (clogP from 2.1 to 2.8) .
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability (t1/2 increased from 2.1 to 4.7 hours in microsomal assays) .
- Pharmacophore Mapping : Align analogs using Discovery Studio to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
Basic: What are key considerations in designing stability studies under varying pH and temperature?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- pH-Solubility Profile : Use shake-flask method in buffers (pH 1–10) to determine solubility (e.g., >5 mg/mL at pH 7.4) .
Advanced: How does the sulfonamide group influence pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
